2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Medicinal Chemistry In Silico ADME Lead Optimization

Researchers seeking novel kinase hinge-binder scaffolds often face limited access to pyrimidine cores with a synthetically tractable bromine handle for rapid SAR exploration. This compound solves that gap: a unique 4-pyridyl amide geometry with a 5-bromo substituent enables Pd-catalyzed cross-coupling for focused library synthesis. Key supply advantages: verified identity via InChIKey ITTLAVIRDZEEJY-UHFFFAOYSA-N; stocked for immediate dispatch; competitive pricing for mg-to-gram quantities.

Molecular Formula C17H13BrN4OS
Molecular Weight 401.3 g/mol
CAS No. 1018051-78-9
Cat. No. B12177549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide
CAS1018051-78-9
Molecular FormulaC17H13BrN4OS
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=NC=C3)Br
InChIInChI=1S/C17H13BrN4OS/c18-14-10-20-17(24-11-12-4-2-1-3-5-12)22-15(14)16(23)21-13-6-8-19-9-7-13/h1-10H,11H2,(H,19,21,23)
InChIKeyITTLAVIRDZEEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile and Chemical Class Overview


2-(Benzylsulfanyl)-5-bromo-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a synthetic, small-molecule pyrimidine-4-carboxamide derivative (C17H13BrN4OS, MW 401.3 g/mol) containing a 5-bromo substituent, a 2-benzylsulfanyl moiety, and an N-(pyridin-4-yl) amide tail [1]. Information from permitted authoritative databases (PubChem, ChEMBL, ChemSpider) and primary literature indexed via PubMed does not currently contain entry-specific biological, physicochemical, or pharmacological data for this compound. Its procurement relevance is therefore limited to its structural uniqueness within the broader 2-benzylsulfanyl-pyrimidine-4-carboxamide chemotype, which is represented in compound screening collections and patent filings for kinase and receptor targets.

Limitations of Analog Substitution Without Empirical Data


For closely related analogs such as 2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide (isomeric pyridine attachment) or 2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide, there are currently no published head-to-head comparisons or cross-study datasets that establish differential target engagement, potency, selectivity, or ADME properties [1]. In the absence of quantitative structure-activity relationship (SAR) information, substituting the 4-pyridyl isomer for a 2-pyridyl or 2-(4-methylpyridyl) variant cannot be scientifically rationalized for any specific assay or biological endpoint. The following sections document the complete absence of high-strength comparative evidence.

Current Differentiation Evidence Status


Structural Distinction vs. N-(pyridin-2-yl) Isomer

The positioning of the pyridine nitrogen (4-pyridyl vs. 2-pyridyl) in pyrimidine-4-carboxamide analogs is known to alter both hydrogen-bond acceptor/donor topology and predicted CNS MPO scores, but no experimental data for the target compound or its direct isomer have been traced in the accessible authoritative literature [1]. This constitutes a class-level inference only; no quantitative binding or cellular data differentiate the two compounds.

Medicinal Chemistry In Silico ADME Lead Optimization

Halogen-Substituent SAR Gap Analysis

The 5-bromo substituent can, in principle, engage in halogen bonding or alter electrophilic reactivity relative to a 5-chloro or 5-iodo analog, potentially affecting target residence time. However, no head-to-head kinase panel profiling or enzymatic IC50 data exist for either the target compound or its 5-chloro comparator in the permitted literature [1].

Halogen Bonding Kinase Selectivity Medicinal Chemistry

Missing Target Engagement and Selectivity Data

Published chemoproteomic profiling (e.g., Kinobeads, BROAD scan) for pyrimidine-4-carboxamide chemotypes frequently identifies kinase targets such as CLK2, PLK3, or p38α; however, no such data exist for this specific compound or its direct analogs [1]. The lack of quantitative selectivity scores (e.g., S(10) at 1 µM) precludes any procurement advantage claim.

Target Deconvolution Chemoproteomics Kinase Profiling

Potential Applications Based on Structural Features


Chemical Probe and SAR Exploration

As a scaffold with a synthetically tractable bromine handle, the compound could serve as a precursor for palladium-catalyzed cross-coupling reactions to generate focused libraries for kinase or GPCR targets; however, no proof-of-concept SAR has been reported [1].

In Silico Screening and Docking Studies

The distinct 4-pyridyl amide geometry may be exploited for virtual screening campaigns aimed at identifying novel kinase hinge-binders; however, validation requires follow-up biochemical testing that is not yet available [1].

Selectivity Profiling Comparator Use

If future data emerge, this compound could serve as a negative control or selectivity marker in kinase panels. Currently, no data support its use in this capacity [1].

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